![molecular formula C18H16O8 B14718460 2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione CAS No. 23099-35-6](/img/structure/B14718460.png)
2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of naphthofurans, which are characterized by a fused ring system containing both naphthalene and furan moieties. The presence of multiple methoxy groups and a ketone functionality further enhances its chemical reactivity and potential utility in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate naphthalene derivatives with furan precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The presence of methoxy groups and the furan ring system contribute to its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetyl-3,4,5,6-tetramethoxynaphtho[2,3-b]furan-5,8-dione: A closely related compound with similar structural features but different substitution patterns.
Naphtho[2,3-b]furan-4,9-dione:
Uniqueness
2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of multiple methoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
23099-35-6 |
|---|---|
Molekularformel |
C18H16O8 |
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
2-acetyl-3,4,6,7-tetramethoxybenzo[f][1]benzofuran-5,8-dione |
InChI |
InChI=1S/C18H16O8/c1-7(19)14-16(23-3)11-9(26-14)6-8-10(15(11)22-2)13(21)18(25-5)17(24-4)12(8)20/h6H,1-5H3 |
InChI-Schlüssel |
OXOOCQKTEYELPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C2=C(O1)C=C3C(=C2OC)C(=O)C(=C(C3=O)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



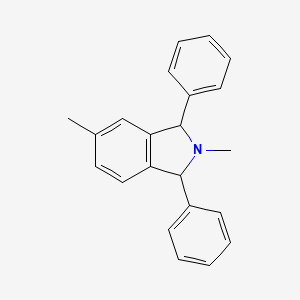

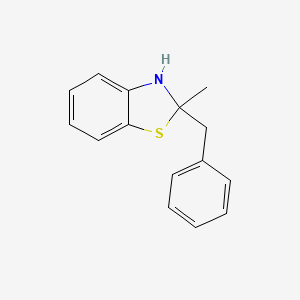
![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)

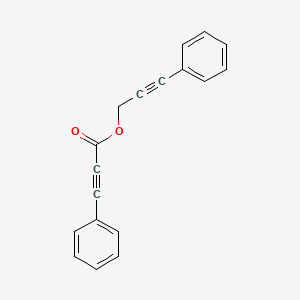

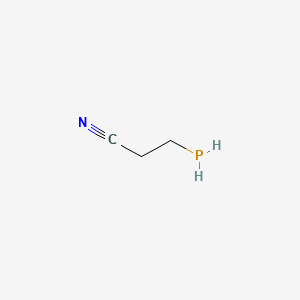
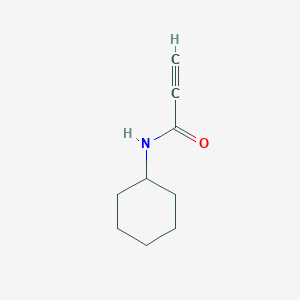
![Pyridinium, 1-[(dodecyloxy)methyl]-, chloride](/img/structure/B14718420.png)
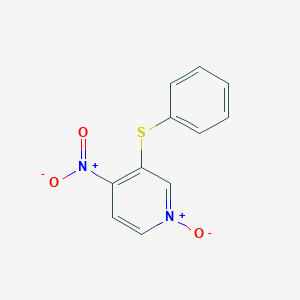
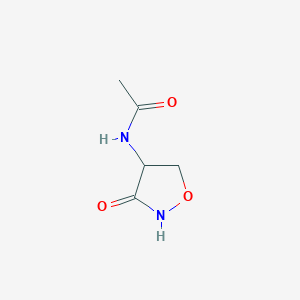
![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
